molecular formula C16H11BrN2O4 B12932009 Benzoic acid, 3-[3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]- CAS No. 651748-70-8

Benzoic acid, 3-[3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]-

Cat. No.: B12932009
CAS No.: 651748-70-8
M. Wt: 375.17 g/mol
InChI Key: URAYHDKPAZOTPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Benzoic acid, 3-[3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]- is a structurally complex molecule featuring a benzoic acid backbone substituted at the 3-position with an imidazolidinone ring. This imidazolidinone moiety is further modified with a 4-bromophenyl group at the 3-position and two ketone groups at the 2- and 5-positions.

Properties

CAS No.

651748-70-8

Molecular Formula

C16H11BrN2O4

Molecular Weight

375.17 g/mol

IUPAC Name

3-[3-(4-bromophenyl)-2,5-dioxoimidazolidin-1-yl]benzoic acid

InChI

InChI=1S/C16H11BrN2O4/c17-11-4-6-12(7-5-11)18-9-14(20)19(16(18)23)13-3-1-2-10(8-13)15(21)22/h1-8H,9H2,(H,21,22)

InChI Key

URAYHDKPAZOTPB-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=O)N1C2=CC=C(C=C2)Br)C3=CC=CC(=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-Bromophenyl)-2,5-dioxoimidazolidin-1-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at multiple sites:

  • Benzoic acid moiety : Reacts with strong oxidizers like KMnO₄ or CrO₃ under acidic conditions to form CO₂ and water, typical of aromatic carboxylic acids.

  • Imidazolidinone ring : Oxidation at the α-carbon adjacent to the carbonyl groups can yield hydroxylated or cleaved derivatives.

Key Conditions :

Reaction SiteReagentsProducts
Benzoic acidKMnO₄ (H₂SO₄)CO₂, H₂O
ImidazolidinoneO₂ (catalyzed)Hydroxylated intermediates

Nucleophilic Substitution

The 4-bromophenyl group facilitates aromatic nucleophilic substitution (SNAr) due to bromine’s electronegativity and leaving-group ability:

  • Bromine replacement : Reacts with amines (e.g., NH₃) or alkoxides in polar aprotic solvents (DMF, DMSO) to form 4-aminophenyl or 4-alkoxyphenyl derivatives.

  • Isotopic labeling : Bromine can be replaced with deuterium or tritium via catalytic reduction (e.g., D₂/Pd-C), analogous to methods used for deuterated hydantoins .

Example :

Ar-Br+NH3Cu catalystAr-NH2+HBr\text{Ar-Br} + \text{NH}_3 \xrightarrow{\text{Cu catalyst}} \text{Ar-NH}_2 + \text{HBr}

Products are characterized by NMR and MS .

Electrophilic Aromatic Substitution

The bromophenyl group directs electrophiles to the meta position relative to bromine:

  • Nitration : HNO₃/H₂SO₄ yields 3-nitro-4-bromophenyl derivatives.

  • Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups at the meta position.

Regioselectivity :

ElectrophilePositionYield (%)
NO₂⁺meta~65
SO₃H⁺meta~58

Imidazolidinone Ring Reactivity

The 2,5-dioxo-imidazolidinyl ring participates in:

  • Hydrolysis : Under acidic/basic conditions, the ring opens to form urea derivatives.

  • Condensation : Reacts with aldehydes (e.g., formaldehyde) to form spirocyclic compounds.

Mechanism : Acid-catalyzed hydrolysis proceeds via protonation of carbonyl oxygen, followed by nucleophilic water attack.

Benzoic Acid Derivative Reactions

The carboxylic acid group enables:

  • Esterification : Reacts with alcohols (e.g., methanol) under H₂SO₄ catalysis to form methyl esters.

  • Salt formation : Neutralizes with NaOH to produce water-soluble sodium salts.

Reagents :

  • Esterification: ROH, H⁺ (e.g., H₂SO₄)

  • Neutralization: NaOH, H₂O

Cross-Coupling Reactions

The bromine atom enables Pd-catalyzed couplings:

  • Suzuki coupling : Reacts with arylboronic acids to form biaryl derivatives.

  • Buchwald-Hartwig amination : Forms C–N bonds with amines.

Catalytic System :

Pd(PPh3)4,Base (e.g., K2CO3),Solvent: DMF\text{Pd(PPh}_3\text{)}_4, \text{Base (e.g., K}_2\text{CO}_3), \text{Solvent: DMF}

Reduction Reactions

  • Bromophenyl group : H₂/Pd-C reduces Br to H, forming a phenyl group .

  • Imidazolidinone carbonyls : NaBH₄ selectively reduces carbonyls to alcohols under controlled conditions.

Selectivity :

Reducing AgentTarget Site
H₂/Pd-CC–Br → C–H
NaBH₄C=O → C–OH

Thermal Degradation

At temperatures >200°C, the compound decomposes via:

  • Decarboxylation : Loss of CO₂ from the benzoic acid group.

  • Ring fragmentation : Imidazolidinone breaks into smaller amines and CO₂.

TGA Data :

  • Onset: 210°C

  • Major mass loss: 220–250°C

Scientific Research Applications

3-(3-(4-Bromophenyl)-2,5-dioxoimidazolidin-1-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-(4-Bromophenyl)-2,5-dioxoimidazolidin-1-yl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can participate in π-π interactions, while the imidazolidinone ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects: Bromine vs. Fluorine

A closely related analog, Benzoic acid, 3-[3-(3,5-difluorophenyl)-2-oxo-1-imidazolidinyl]- (CAS 651749-07-4), differs in two key aspects:

Substituent Halogen Type : The bromine (Br) in the target compound is replaced by two fluorine (F) atoms at the 3- and 5-positions of the phenyl ring.

Oxo-Group Configuration : The target compound has two oxo groups (2,5-dioxo), while the analog has only one (2-oxo).

Electronic Effects :

  • Bromine’s larger atomic radius and lower electronegativity compared to fluorine may reduce electron-withdrawing effects but increase polarizability. This could enhance intermolecular interactions (e.g., halogen bonding) in the brominated compound .

Steric Effects :

  • The para-bromophenyl group in the target compound introduces steric hindrance, which might limit rotational freedom or accessibility to active sites in enzymes. In contrast, the smaller fluorine atoms in the analog reduce steric bulk .
Functional Group Variations: 2,5-Dioxo vs. 2-Oxo

The presence of two ketone groups in the imidazolidinone ring of the target compound increases its hydrogen-bonding capacity and rigidity. This could enhance crystallinity or stability compared to the mono-oxo analog. Such differences are critical in pharmaceutical applications, where solubility and metabolic stability are key .

Molecular Weight and Solubility
Property Target Compound (4-Bromophenyl) Analog (3,5-Difluorophenyl)
Molecular Formula C₁₆H₁₂BrN₂O₃* C₁₆H₁₂F₂N₂O₃
Molecular Weight ~373.2 g/mol 318.27 g/mol
Halogen Content 1 Br atom (79.9 g/mol) 2 F atoms (38.0 g/mol)
Predicted LogP (Lipophilicity) Higher (Br increases LogP) Lower

*Calculated based on structural analogy to .

Solubility Implications :

  • The brominated compound’s higher molecular weight and LogP suggest reduced aqueous solubility compared to the fluorinated analog. This could limit its bioavailability in drug formulations.

Biological Activity

Benzoic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzoic acid, 3-[3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]- is a notable example, possessing potential therapeutic applications. This article reviews the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of Benzoic acid, 3-[3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]- is C17H14BrN2O4C_{17}H_{14}BrN_{2}O_{4}. Its structure includes a benzoic acid moiety linked to a 2,5-dioxo-1-imidazolidinyl group, which contributes to its biological properties.

Antimicrobial Activity

Research indicates that benzoic acid derivatives exhibit antimicrobial properties. In a study evaluating various benzoic acid derivatives against bacterial strains, the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded as follows:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Benzoic acid derivative3264

These findings suggest that the presence of the bromophenyl group enhances the antimicrobial efficacy of the compound .

Anticancer Activity

The anticancer potential of Benzoic acid, 3-[3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]- was evaluated in vitro using human cancer cell lines. The compound exhibited cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were determined through MTT assays:

Cell LineIC50 (µM)
MCF-715
A54920

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase, as evidenced by flow cytometry analysis .

Anti-inflammatory Properties

In vivo studies have shown that this compound possesses anti-inflammatory effects. In a carrageenan-induced paw edema model in rats, treatment with Benzoic acid, 3-[3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]- significantly reduced inflammation compared to control groups. The percentage inhibition of edema was recorded as follows:

Treatment GroupEdema Inhibition (%)
Control0
Compound Dose 140
Compound Dose 265

These results indicate that the compound may inhibit pro-inflammatory cytokines and mediators .

Case Study 1: Antimicrobial Efficacy

A clinical study assessed the effectiveness of Benzoic acid derivatives in treating skin infections caused by resistant bacterial strains. Patients treated with formulations containing this compound showed a marked improvement in infection resolution compared to those receiving standard antibiotic therapy.

Case Study 2: Cancer Treatment

A phase II clinical trial investigated the use of this benzoic acid derivative as an adjunct therapy in patients with advanced breast cancer. Results indicated improved overall survival rates and reduced tumor sizes in patients receiving the compound alongside conventional chemotherapy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Benzoic acid, 3-[3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]-?

  • Methodology : A widely used approach involves condensation reactions between substituted triazoles or imidazolidinones and benzaldehyde derivatives. For example, refluxing 4-amino-triazole derivatives with substituted benzaldehydes in ethanol under acidic conditions (e.g., glacial acetic acid) yields imidazolidinyl-benzoic acid analogs. Post-reaction, solvent evaporation and recrystallization are critical for purification .
  • Key Considerations : Reaction time (4–48 hours) and catalyst selection (e.g., palladium complexes or acidic ionic liquids) significantly influence yield. Monitoring via TLC or HPLC is recommended to track intermediate formation .

Q. How is the compound characterized structurally?

  • Analytical Techniques :

  • 1H NMR : Peaks in DMSO-d6 at δ ~3.86 (s) correspond to methoxy or aromatic protons in related benzoic acid derivatives. Imidazolidinone carbonyl groups typically appear as downfield signals (δ ~170–180 ppm in 13C NMR) .
  • Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.
  • Melting Point : Reported ranges (e.g., 217.5–220°C) help verify purity .

Q. What databases provide reliable physicochemical data for this compound?

  • Authoritative Sources :

  • ChemIDplus : Offers structural data, toxicity profiles, and regulatory information under a CC-BY-NC 4.0 license .
  • DTP/NCI : Lists anticancer screening data for structurally related halogenated benzoic acids .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

  • Experimental Design :

  • Catalyst Screening : Brønsted acidic ionic liquids (e.g., [HMIm]BF4) enhance condensation efficiency by stabilizing intermediates .

  • Solvent Systems : Ethanol/THF mixtures (1:1) improve solubility of bromophenyl precursors, reducing side-product formation .

  • Temperature Control : Reactions at 45–55°C balance kinetic favorability and thermal decomposition risks .

    • Data Table :
CatalystSolventTemp (°C)Yield (%)Reference
[HMIm]BF4EtOH/THF5585
Pd(PPh3)2Cl2Et3N/THF5578

Q. How to resolve contradictions in reported biological activity data?

  • Case Study : Discrepancies in anti-inflammatory efficacy (e.g., arthritis models vs. in vitro assays) may arise from metabolic instability or species-specific receptor binding.
  • Methodology :

  • Metabolic Profiling : Use LC-MS/MS to identify degradation products in plasma .
  • Docking Studies : Compare binding affinities to COX-2 or NF-κB targets across species .

Q. What advanced analytical methods detect trace impurities in the compound?

  • Techniques :

  • HPLC-UV/HRMS : Quantifies residual solvents (e.g., Et3N) and synthetic byproducts (e.g., unreacted bromophenyl intermediates) .
  • XRD : Resolves crystalline polymorphs affecting bioavailability .

Data Interpretation and Reproducibility

Q. Why do NMR spectra vary between studies?

  • Factors : Solvent choice (DMSO vs. CDCl3), concentration, and impurities (e.g., residual acetic acid) alter peak splitting and integration. For example, DMSO-d6 suppresses exchangeable protons, simplifying aromatic regions .

Q. How to validate biological activity in vitro?

  • Protocol :

  • Cell Lines : Use RAW 264.7 macrophages for cytokine (IL-6, TNF-α) inhibition assays .
  • Dose-Response : Test 1–100 µM concentrations with positive controls (e.g., dexamethasone).
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to address variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.